molecular formula C11H17N3OS B7542825 N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide

N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide

Cat. No. B7542825
M. Wt: 239.34 g/mol
InChI Key: ATRBUZUUXHMXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide, also known as TAC-101, is a chemical compound that has recently gained attention in the field of scientific research. TAC-101 is a potent and selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, stress, and anxiety.

Mechanism of Action

N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide selectively binds to the neurokinin-1 receptor, which is predominantly expressed in the central nervous system. The neurokinin-1 receptor is involved in the regulation of pain, stress, and anxiety by modulating the release of neurotransmitters such as substance P and glutamate. By blocking the neurokinin-1 receptor, this compound reduces the activity of these neurotransmitters, resulting in a decrease in pain, stress, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity, decrease anxiety-like behaviors, and improve depressive-like behaviors. Furthermore, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide is its high selectivity for the neurokinin-1 receptor, which reduces the risk of off-target effects. Furthermore, this compound has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for use in animal models. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide. One potential direction is to investigate the efficacy of this compound in combination with other drugs such as opioids or antidepressants. Another direction is to study the role of this compound in other diseases such as inflammatory bowel disease or multiple sclerosis. Furthermore, the development of more potent and selective neurokinin-1 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of pain, stress, and anxiety disorders.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its high selectivity for the neurokinin-1 receptor and good pharmacokinetic properties make it suitable for use in animal models. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide involves the reaction of 1,3-thiazol-4-ylmethylamine with 6-chloroazepan-1-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N-methylmorpholine (NMM) in an organic solvent such as dimethylformamide (DMF). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, anxiety disorders, and depression. In preclinical studies, this compound has shown promising results in reducing pain, anxiety, and depressive-like behaviors in animal models. Furthermore, this compound has been shown to have synergistic effects when combined with other drugs such as opioids or antidepressants.

properties

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c15-11(12-7-10-8-16-9-13-10)14-5-3-1-2-4-6-14/h8-9H,1-7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBUZUUXHMXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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